molecular formula C21H18ClF3NOP B15252075 Triphenyl((2,2,2-trifluoroacetamido)methyl)phosphonium chloride CAS No. 142414-40-2

Triphenyl((2,2,2-trifluoroacetamido)methyl)phosphonium chloride

Cat. No.: B15252075
CAS No.: 142414-40-2
M. Wt: 423.8 g/mol
InChI Key: HDJCUFKWUNQTBN-UHFFFAOYSA-N
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Description

Triphenyl((2,2,2-trifluoroacetamido)methyl)phosphonium chloride is a chemical compound with the molecular formula C21H18ClF3NOP and a molecular weight of 423.806 g/mol . This compound is known for its unique structure, which includes a phosphonium center bonded to a trifluoroacetamido group and three phenyl groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Triphenyl((2,2,2-trifluoroacetamido)methyl)phosphonium chloride typically involves the reaction of triphenylphosphine with a suitable trifluoroacetamido-containing reagent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Triphenyl((2,2,2-trifluoroacetamido)methyl)phosphonium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonium center to a phosphine, often using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and alkoxides. Major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts.

Mechanism of Action

The mechanism of action of Triphenyl((2,2,2-trifluoroacetamido)methyl)phosphonium chloride involves its interaction with molecular targets through its phosphonium center. The compound can form stable ylides, which are intermediates in various chemical reactions. These ylides can react with aldehydes and ketones to form alkenes in the Wittig reaction . The trifluoroacetamido group enhances the compound’s stability and reactivity, making it a valuable reagent in synthetic chemistry.

Comparison with Similar Compounds

Triphenyl((2,2,2-trifluoroacetamido)methyl)phosphonium chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its trifluoroacetamido group, which imparts distinct chemical properties and enhances its stability and reactivity in various applications.

Properties

CAS No.

142414-40-2

Molecular Formula

C21H18ClF3NOP

Molecular Weight

423.8 g/mol

IUPAC Name

triphenyl-[[(2,2,2-trifluoroacetyl)amino]methyl]phosphanium;chloride

InChI

InChI=1S/C21H17F3NOP.ClH/c22-21(23,24)20(26)25-16-27(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H

InChI Key

HDJCUFKWUNQTBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CNC(=O)C(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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